2,2-Dimethyl-2'-trifluoromethylpropiophenone

Description

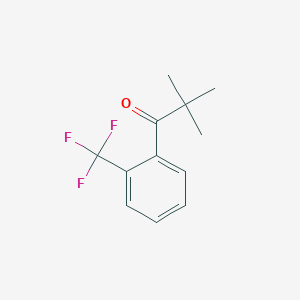

2,2-Dimethyl-2'-trifluoromethylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone with dimethyl and trifluoromethyl substituents. Its structural features include:

- Trifluoromethyl group: Enhances lipophilicity and metabolic stability.

- Dimethyl groups: Influence steric hindrance and electronic properties.

Properties

IUPAC Name |

2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-6-4-5-7-9(8)12(13,14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKWMUPILWNEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642475 | |

| Record name | 2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-36-4 | |

| Record name | 2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses a trifluoromethylbenzene derivative and 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 2,2-Dimethyl-2’-trifluoromethylpropiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of trifluoromethylbenzoic acid.

Reduction: Formation of 2,2-dimethyl-2’-trifluoromethylpropanol.

Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2,2-Dimethyl-2’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2’-trifluoromethylpropiophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2,2-Dimethyl-2'-trifluoromethylpropiophenone:

Research Findings and Trends

- Fluorinated Ketones : Trifluoromethyl groups are prioritized in drug discovery for their ability to improve bioavailability and resistance to oxidative degradation. The methoxy variant’s higher purity aligns with pharmaceutical industry standards .

- Acyl Chlorides : Widely used in agrochemical and polymer research due to their versatility in forming carbon-carbon bonds .

- Non-Fluorinated Analogues: Simpler compounds like 2-Trimethylacetophenone are less relevant in advanced synthetic chemistry but retain roles in bulk applications .

Biological Activity

2,2-Dimethyl-2'-trifluoromethylpropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of trifluoromethyl groups significantly enhances its lipophilicity and reactivity, which can influence its biological activity.

The biological activity of this compound primarily involves its interactions with various biomolecules:

- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Its trifluoromethyl group enhances binding affinity, potentially leading to altered metabolic pathways.

- Cell Signaling Modulation : It influences cellular processes such as apoptosis and proliferation by modulating gene expression related to the cell cycle. This modulation can either promote or inhibit cell growth depending on the concentration used.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth at certain concentrations. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Cytotoxicity and Cancer Research

Research has demonstrated that this compound may possess cytotoxic effects on cancer cell lines. In vitro assays have shown that it can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent. However, the cytotoxicity varies significantly with dosage; lower doses may enhance metabolic activity while higher doses lead to oxidative stress and cellular damage.

Study 1: Anticancer Properties

A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. The study concluded that the compound could be further explored for its potential as a chemotherapeutic agent.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.

Dosage Effects in Animal Models

Research involving animal models has revealed that the effects of this compound are highly dosage-dependent:

- Low Doses : Enhanced metabolic activity and improved cellular function were observed.

- High Doses : Toxic effects including oxidative stress and damage to cellular structures were noted, indicating a narrow therapeutic window.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-4'-trifluoromethylpropiophenone | Similar fluorinated structure | Moderate antimicrobial activity |

| Cyclopentyl phenyl ketone | No fluorine atoms | Lower reactivity and biological activity compared to trifluoromethyl derivatives |

| Cyclopentyl 3,4-difluorophenyl ketone | Two fluorine atoms | Different interaction profile with enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.